molecular formula C11H9N3O2 B2702824 2-Nitro-4-(pyridin-4-yl)aniline CAS No. 59656-62-1

2-Nitro-4-(pyridin-4-yl)aniline

Cat. No. B2702824
CAS RN: 59656-62-1
M. Wt: 215.212
InChI Key: JJIIMBRBDKEWEV-UHFFFAOYSA-N
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Description

2-Nitro-4-(pyridin-4-yl)aniline is a chemical compound with the CAS Number: 59656-62-1 . It has a molecular weight of 215.21 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-Nitro-4-(pyridin-4-yl)aniline is 1S/C11H9N3O2/c12-10-2-1-9 (7-11 (10)14 (15)16)8-3-5-13-6-4-8/h1-7H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Nitro-4-(pyridin-4-yl)aniline is a powder that is stored at room temperature . It has a molecular weight of 215.21 .

Scientific Research Applications

  • Application in Non-linear Optics

    • Field : Material Science
    • Summary : The compound and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
    • Method : The arrangement of intercalated molecules was solved by molecular simulation methods and compared with experimental results .
    • Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : The compound is used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
    • Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
    • Results : The α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
  • Application in Luminescent Metal–Organic Framework

    • Field : Material Science
    • Summary : The compound is used in the creation of a highly luminescent entangled metal–organic framework .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The solvent-free framework exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .
  • Application in C–H Amination

    • Field : Organic Chemistry
    • Summary : “2-Nitro-4-(pyridin-4-yl)aniline” was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
    • Method : Employing this auxiliary, the β-C (sp2)–H bonds of benzamide derivatives can be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
    • Results : The results showed that the compound can be used to promote C–H amination, providing a new method for the synthesis of aminated compounds .
  • Application in Drug Development

    • Field : Pharmaceutical Chemistry
    • Summary : Imidazole containing compounds, such as “2-Nitro-4-(pyridin-4-yl)aniline”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
  • Application in Non-linear Optics

    • Field : Material Science
    • Summary : The compound and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
    • Method : The arrangement of intercalated molecules was solved by molecular simulation methods and compared with experimental results .
    • Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Application in Antiviral Activity

    • Field : Pharmaceutical Chemistry
    • Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
    • Results : This compound showed potential as an antiviral agent .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-nitro-4-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIIMBRBDKEWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(pyridin-4-yl)aniline

Synthesis routes and methods I

Procedure details

To a mixture of pyridine-4-boronic acid (3 mmol), 4-bromo-2-nitrophenylamine (2 mmol), and Pd(PPh3)4 (20 mg) in DME (10 mL), 2 M aqueous Na2CO3 was added. The suspension was then refluxed under nitrogen for 36 h. After cooling to the room temperature, the reaction mixture was diluted with ethyl acetate (150 mL). The organic phase was washed with brine (50 mL), dried over sodium sulfate, and concentrated under vacuum. The residue obtained was purified by column chromatography eluting with hexanes/ethyl acetate (1:1) then ethyl acetate/methanol (10:1) to give 516 mg of 2-nitro-4-pyridin-4-ylphenylamine. 1H NMR (DMSO-d6, 400 MHz): LC: Tr 0.44 min, MS: 216.1 (M+1)+. 1H NMR (DMSO-d6, 400 MHz): δ 7.13 (d, 1H), 7.60 (d, 2H), 7.69 (bs, 2H), 7.88 (dd, 1H), 8.37 (d, 1H), 8.55 (d, 2H) ppm.
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2 mmol
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10 mL
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20 mg
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150 mL
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Synthesis routes and methods II

Procedure details

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